molecular formula C25H23Cl2N5O3 B1669352 cvt-11127

cvt-11127

カタログ番号: B1669352
分子量: 512.4 g/mol
InChIキー: PVTIQVJHZDSETN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CVT-11127は、GS-456332としても知られており、ステアロイルCoAデサチュラーゼ-1の強力な阻害剤です。この酵素は、飽和脂肪酸を不飽和脂肪酸に変換することにより、脂質代謝において重要な役割を果たします。 This compoundは、アポトーシスを誘導し、G1/S期で細胞周期を停止させる能力があるため、特に肺がんの研究において、がん研究において大きな可能性を示しています .

科学的研究の応用

CVT-11127 is a Stearoyl-CoA Desaturase-1 (SCD1) inhibitor that has been tested in cancer research . It has shown promise as a tool for studying cellular metabolism, signaling pathways, and cancer therapy .

Scientific Research Applications

SCD1 Inhibition this compound is used to inhibit SCD1 activity in studies . It functions by reducing lipid synthesis and impairing proliferation in human lung cancer cells . The compound has been shown to block cell cycle progression at the G1/S boundary and induce programmed cell death . Studies use this compound at concentrations where SCD1 inhibition exceeds 95% and incubate cells with the inhibitor for at least 24 hours to allow for one cell population doubling .

Impact on Cancer Cells The compound has demonstrated the ability to inhibit proliferation and induce apoptosis in non-small cell lung cancer and breast cancer cells . It also potentiates the gefitinib-dependent inhibition of non-small cell lung cancer cell proliferation . Studies have indicated that it inactivates the EGFR-dependent mitogenic pathway and impairs EGF-mediated proliferation in H460 lung cancer cells . Additionally, research shows that this compound can arrest H460 cells in the G1/S stage of the cell cycle and trigger programmed cell death .

Effects on Fatty Acid Synthesis Inhibition of SCD1 activity with this compound impairs de novo fatty acid synthesis from glucose in human lung carcinoma cells . It activates AMPK and inactivates ACC, resulting in decreased lipogenesis .

Reversal of Effects The alterations caused by SCD1 blockade can be reversed by adding monounsaturated fatty acids (MUFA) like oleic, palmitoleic, or cis-vaccenic acid, showing that cis-MUFA are key molecules for cancer cell proliferation .

Cellular Processes

  • Glucose Uptake: Studies use this compound to study glucose uptake in cells. For example, H1299 cells were incubated with this compound in glucose-deficient DMEM, then pulsed with $$3H]deoxyglucose to measure glucose uptake .
  • DNA Synthesis: this compound is used to assess DNA synthesis rates by measuring $$3H]thymidine incorporation into DNA .
  • Cell Viability: The effect of this compound on cell viability has been assessed using trypan blue exclusion cell counts. Results show that SCD1 knockdown leads to a reduction in cell viability in U2OS and SW480 cells .

Case Studies

  • Lung Cancer Cells: this compound has been used in studies involving human lung cancer cells. The inhibition of SCD activity reduced lipid synthesis and impaired proliferation by blocking the cell cycle progression and triggering cell death .
  • Non-Small Cell Lung Cancer Cells and Breast Cancer Cells: this compound inhibits proliferation and induces apoptosis . It also potentiates the gefitinib-dependent inhibition of non-small cell lung cancer cell proliferation .
  • H460 Lung Cancer Cells: The inhibition of SCD1 by this compound inactivated the EGFR-dependent mitogenic pathway and impaired the EGF-mediated proliferation of H460 lung cancer cells . It also decreased the mobility of fluid lipid domains in the plasma membrane and arrested H460 cells in the G1/S stage of the cell cycle, triggering programmed cell death .
  • U2OS and SW480 cells: Inhibition of Scd1 activity by this compound led to increased cell death at 48 hours in a dose-response manner. CVT 11127 was found to be more potent for cell death induction than MF-438 in U2OS cells .

Data Table

ApplicationDescriptionCell Types/Models Used
SCD1 Inhibition Inhibits SCD1 activity, reducing lipid synthesis and impairing cell proliferation .A549, H1299, H460 lung adenocarcinoma cells
Cell Cycle Disruption Blocks cell cycle progression at the G1/S boundary .H460 lung adenocarcinoma cells
Apoptosis Induction Triggers programmed cell death in cancer cells .Non-small cell lung cancer cells, breast cancer cells
De Novo Fatty Acid Synthesis Impairs de novo fatty acid synthesis from glucose .Human lung carcinoma cells
EGFR-Dependent Mitogenic Pathway Inactivation Inactivates the EGFR-dependent mitogenic pathway and impairs EGF-mediated proliferation .H460 lung cancer cells
Cell Viability Assessment Used to assess cell viability through trypan blue exclusion and PI staining .U2OS and SW480 cells
Glucose Uptake Determination Used to measure glucose uptake in cells .H1299 cells
DNA Synthesis Measurement Used to estimate DNA synthesis rates by measuring $$3H]thymidine incorporation .Various cell lines

作用機序

CVT-11127は、ステアロイルCoAデサチュラーゼ-1の活性を阻害することによって効果を発揮します。この酵素は、細胞膜の完全性とシグナル伝達に不可欠な不飽和脂肪酸への飽和脂肪酸の変換を担当しています。 この酵素を阻害することによって、this compoundは脂質代謝を乱し、アポトーシスを誘導し、G1/S期で細胞周期を停止させる飽和脂肪酸の蓄積につながります .

類似の化合物:

  • CVT-12012
  • A939572
  • MF-438
  • MK-8245
  • CAY10566
  • T-3764518
  • BZ36
  • SSI-4
  • SW208108
  • SW203668

比較: this compoundは、ステアロイルCoAデサチュラーゼ-1に対するその高い効力と特異性においてユニークです。他の阻害剤と比較して、this compoundは、がん細胞におけるアポトーシス誘導と細胞周期停止において、より優れた有効性を示しています。 これは、がんにおける脂質代謝の役割を研究し、潜在的ながん治療法を開発するための貴重なツールとなります .

準備方法

合成経路と反応条件: CVT-11127の合成は、コア構造の調製から始まり、さまざまな官能基を導入するまで、複数のステップを必要とします。詳細な合成経路と反応条件は、機密情報であり、公表されている文献では完全に公開されていません。 この化合物は、塩素化、アミノ化、環化を含む一連の反応によって合成されていることが知られています .

工業生産方法: this compoundの工業生産は、高収率と高純度を確保するために、合成経路の最適化を必要とする可能性があります。 これには、精製と特性評価のために、高速液体クロマトグラフィーなどの高度な技術を使用することが含まれます .

化学反応の分析

反応の種類: CVT-11127は、主に、類似の官能基を持つ有機化合物に見られる典型的な反応を起こします。これには以下が含まれます。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はさまざまな酸化形態をもたらす可能性がありますが、置換反応はさまざまな置換誘導体を生成する可能性があります .

類似化合物との比較

  • CVT-12012
  • A939572
  • MF-438
  • MK-8245
  • CAY10566
  • T-3764518
  • BZ36
  • SSI-4
  • SW208108
  • SW203668

Comparison: CVT-11127 is unique in its high potency and specificity for stearoyl-coenzyme A desaturase-1. Compared to other inhibitors, this compound has shown superior efficacy in inducing apoptosis and arresting the cell cycle in cancer cells. This makes it a valuable tool for studying the role of lipid metabolism in cancer and for developing potential cancer therapies .

生物活性

CVT-11127 is a selective inhibitor of stearoyl-CoA desaturase-1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids (MUFA). The compound has garnered attention in cancer research due to its potential to impair the proliferation and survival of cancer cells, particularly in lung cancer models. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell cycle regulation, and implications for cancer therapy.

Inhibition of SCD1 Activity

This compound functions by specifically inhibiting SCD1, which catalyzes the conversion of saturated fatty acids into MUFAs. This inhibition leads to a significant reduction in lipid synthesis and alters cellular metabolism within cancer cells. Studies have demonstrated that treatment with this compound results in:

  • Reduced Proliferation : In human lung carcinoma cells (e.g., H460 and A549), this compound treatment impairs cell proliferation by blocking the progression through the G1/S phase of the cell cycle and inducing programmed cell death (apoptosis) .
  • Decreased Lipid Synthesis : The compound disrupts de novo fatty acid synthesis from glucose, highlighting its role in lipid metabolism regulation .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound on various cancer cell lines. Below is a summary of key findings:

Study Cell Line Concentration Effects Observed
H4601 µMArrested cell cycle at G1/S; reduced proliferation by ~75%
A54910 µMInhibited SCD1 activity >95%; decreased lipid synthesis
H4601 µMInduced apoptosis; reduced tumor formation in mice

Cell Cycle Analysis

Cell cycle distribution was analyzed using flow cytometry after treatment with this compound. Results indicated a marked decrease in the S-phase population, confirming that SCD1 inhibition specifically targets cell cycle progression:

  • Control vs. This compound Treatment :
    • Control: ~40% in S-phase
    • This compound: ~10% in S-phase

These results illustrate the potent effect of this compound on halting cancer cell proliferation by interfering with normal cell cycle dynamics .

Lipid Metabolism Impact

The inhibition of SCD1 by this compound not only affects cell growth but also alters lipid metabolism significantly:

  • Fatty Acid Composition : The introduction of exogenous MUFAs (e.g., oleic acid) can reverse the growth-inhibitory effects of this compound, indicating that MUFAs are essential for cancer cell survival .
  • AMPK Activation : The blockade of SCD1 leads to AMPK activation, which further inhibits acetyl-CoA carboxylase (ACC), resulting in decreased lipogenesis and enhanced anti-cancer effects .

Implications for Cancer Therapy

Given its specific targeting of SCD1, this compound represents a promising therapeutic strategy for treating cancers with high metabolic demands for MUFAs. The ability to selectively inhibit cancer cell growth while sparing normal cells is particularly advantageous in developing targeted therapies.

Future Directions

Ongoing research is needed to explore:

  • Combination Therapies : Investigating the synergistic effects of this compound with other metabolic inhibitors or chemotherapeutics.
  • Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings, particularly for lung cancer patients.

特性

IUPAC Name

N-[2-[6-[(3,4-dichlorophenyl)methylamino]-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTIQVJHZDSETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cvt-11127
Reactant of Route 2
Reactant of Route 2
cvt-11127
Reactant of Route 3
Reactant of Route 3
cvt-11127
Reactant of Route 4
Reactant of Route 4
cvt-11127
Reactant of Route 5
cvt-11127
Reactant of Route 6
Reactant of Route 6
cvt-11127

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。